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Compound of Interest

1-(2-Hydroxyethyl)piperidine-4-
Compound Name:
carbonitrile

Cat. No.: B1314620

Executive Summary

1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a versatile heterocyclic scaffold poised for
significant application in modern drug discovery. Its structure uniquely combines three key
pharmacophoric elements: a piperidine ring, a common motif in centrally active agents[1][2]; a
flexible N-hydroxyethyl chain capable of forming critical hydrogen bond interactions; and a
chemically tractable carbonitrile group that serves as a linchpin for conversion into primary
amines or carboxylic acids. These derivatives are foundational components of numerous
therapeutic agents.[3][4] This document provides a detailed guide for researchers, outlining the
synthesis of the core scaffold, protocols for its key chemical transformations, and strategic
insights into its application for developing novel therapeutics targeting a range of diseases,
including CNS disorders, pain management, and cancer.[5][6]

Physicochemical Properties & Structural Analysis

The strategic value of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile lies in the distinct roles of
its constituent functional groups. The piperidine ring is a privileged structure in medicinal
chemistry, known to enhance metabolic stability and improve pharmacokinetic profiles, often
facilitating passage across the blood-brain barrier.[2] The N-hydroxyethyl group provides a
potent hydrogen bond donor and acceptor site, crucial for anchoring a molecule within a
target's binding pocket. Finally, the 4-carbonitrile is not merely a placeholder; it is a versatile
chemical handle that unlocks access to two of the most valuable functionalities in drug design:
primary amines and carboxylic acids.
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Table 1: Physicochemical Properties

Significance in Drug

Property Value .
Design
Provides the framework for
Molecular Formula CsH14N20 o
subsequent derivatization.
Ideal starting size, adhering to
Molecular Weight 154.21 g/mol Lipinski's Rule of Five for oral

bioavailability.

) Suggests good potential for
Topological Polar Surface Area

53.1 A2 cell permeability and oral

(TPSA) ;

absorption.

Crucial for specific interactions
Hydrogen Bond Donors 1 (from -OH) o )

with biological targets.

Offers multiple points for target
Hydrogen Bond Acceptors 3 (from N, O, N=C)

engagement.

Synthesis of the Core Scaffold: 1-(2-
Hydroxyethyl)piperidine-4-carbonitrile

The title compound can be reliably synthesized via a straightforward N-alkylation of 4-
cyanopiperidine.[7] This precursor is commercially available or can be prepared from
isonipecotamide.[8][9] The protocol below details the alkylation step.

Protocol 1: Synthesis via N-Alkylation of 4-
Cyanopiperidine

Rationale: This procedure utilizes a standard SN2 reaction. 2-Bromoethanol is chosen as the
alkylating agent. A mild inorganic base like potassium carbonate is sufficient to deprotonate the
secondary amine of 4-cyanopiperidine, activating it for nucleophilic attack. Acetonitrile is an
excellent polar aprotic solvent for this transformation.

Materials and Reagents:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1314620?utm_src=pdf-body
https://www.benchchem.com/product/b1314620?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9265756.htm
https://patents.google.com/patent/US20170369442A1/en
https://patents.google.com/patent/WO2016113277A1/un
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 4-Cyanopiperidine (1.0 eq)

e 2-Bromoethanol (1.1 eq)

o Potassium Carbonate (K2COs3), anhydrous (2.0 eq)

o Acetonitrile (CHsCN), anhydrous

o Ethyl acetate (EtOAC)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Step-by-Step Procedure:

e To a round-bottom flask charged with a magnetic stir bar, add 4-cyanopiperidine and
anhydrous acetonitrile.

e Add anhydrous potassium carbonate to the suspension.
e Add 2-bromoethanol dropwise to the stirring mixture at room temperature.

» Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or
argon) for 12-18 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
Workup and Purification:

o Dissolve the crude residue in ethyl acetate.
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o Wash the organic layer sequentially with saturated aqueous NaHCOs solution and brine.
¢ Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate in vacuo.

 Purify the resulting residue by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes to afford the pure 1-(2-Hydroxyethyl)piperidine-4-carbonitrile.

Characterization:

» 1H NMR: Expect characteristic peaks for the piperidine ring protons, the methylene protons
of the hydroxyethyl group, and the methine proton at the 4-position.

e 13C NMR: Confirm the presence of the nitrile carbon (~120-125 ppm) and the carbons of the
piperidine and hydroxyethyl moieties.

e Mass Spectrometry (ESI+): Observe the [M+H]* ion corresponding to the product's
molecular weight.

Key Chemical Transformations & Protocols

The true utility of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is realized through the
transformation of its nitrile group. The following protocols detail the conversion to a primary
amine and a carboxylic acid, yielding two distinct and highly valuable scaffolds for further
elaboration.

Diagram 1: Key Synthetic Transformations
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@-(Z-Hydroxyethyl)piperidine-4-carbonitri@

Protocol 2 Protocol 3
(e.g., NiClz/NaBHa) (e.g., H2S04, H20)
Nitrile Reduction Nitrile Hydrolysis
1-(2-Hydroxyethyl)piperidin-4-yl)methanamine 1-(2-Hydroxyethyl)piperidine-4-carboxylic Acid

Vector 1: Hydroxyl Group

Modify R1:
- Ethers (R-O-)
- Esters (R-C(O)0O-)
- Carbamates

Tune H-bonding,
Solubility, PK

Vector 2: C4 Position

Core Scaffold: Introduce key Transform X:

harmacophore - X = CH2NHR'

1-(2_—Hy(_jrpxyethyl) P P SX = C(OZ)NHR'
-piperidine-4-X _ .
Optimize geometry, - X =C(O)OR

metabolic stability
Vector 3: Piperidine Ring

Modify Piperidine:

- Chiral Separation

- Ring Constraints
- Bioisosteres

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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